N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)21-20(25)15-7-6-12-24(13-15)19-11-10-17(22-23-19)16-8-4-5-9-18(16)26-3/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRPPHWOTRRMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 2-methoxyphenyl hydrazine with a suitable diketone under reflux conditions.
Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of the pyridazinyl intermediate with an appropriate amine, such as isopropylamine, under acidic or basic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridazinyl ring can be reduced to form a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
The compound has been investigated for various biological activities, including:
Antidepressant Activity
Recent studies suggest that N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide may exhibit antidepressant effects by modulating neurotransmitter levels in the brain.
Case Study : In a preclinical model, the compound demonstrated significant reductions in depressive-like behavior, comparable to established antidepressants. The mechanism appears to involve the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and norepinephrine.
Anticancer Potential
The compound has shown promise in anticancer research, particularly against certain types of cancer cells.
Findings : In vitro studies revealed that this compound induced apoptosis in human cancer cell lines, including breast and prostate cancer cells. The IC50 values for these effects ranged from 10 µM to 25 µM, indicating moderate potency.
Neuroprotective Effects
Neuroprotection is another area where this compound has been studied.
Research Insights : The compound's neuroprotective effects were evaluated in models of oxidative stress. It was found to reduce neuronal cell death by enhancing the expression of antioxidant enzymes and inhibiting apoptosis pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Activity Level | Notes |
|---|---|---|
| Methoxyphenyl Group | High | Enhances binding affinity to targets |
| Piperidine Ring | Essential | Provides structural stability |
| Pyridazine Moiety | Moderate | Critical for biological activity |
Data Table: Summary of Biological Activities
| Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MAO Inhibition | 15 | Inhibition of monoamine oxidase |
| Anticancer (Breast) | 20 | Induction of apoptosis |
| Anticancer (Prostate) | 25 | Induction of apoptosis |
| Neuroprotection | 10 | Enhancement of antioxidant enzyme activity |
Mechanism of Action
The mechanism of action of N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
This compound (CAS: 1105231-09-1) shares the pyridazine-piperidine-carboxamide scaffold but differs in substituents:
Implications of Substituent Differences:
- The phenyl group in the analog lacks this effect .
- Steric and Conformational Effects : The isopropyl group’s bulk may allow for adaptive binding to protein pockets, whereas the cyclopropyl’s rigid structure could restrict rotational freedom, affecting binding kinetics .
- Solubility : The methoxy group likely improves aqueous solubility compared to the unsubstituted phenyl analog, which is critical for pharmacokinetics.
Broader Context: Pyridine vs. Pyridazine Derivatives
While pyridine derivatives (e.g., compounds in –2 ) share a single nitrogen heterocycle, pyridazine’s dual nitrogen atoms alter electronic distribution and hydrogen-bonding capacity. For example:
- Pyridazine : Higher polarity due to adjacent nitrogens; may exhibit stronger dipole interactions.
- Pyridine : Less polar, with a single nitrogen influencing basicity and reactivity.
Compounds like N-(6-chloro-5-iodopyridin-2-yl)pivalamide ( ) highlight the prevalence of halogen and pivalamide groups in pyridine-based drugs, which are less common in pyridazine derivatives. These structural differences underscore pyridazine’s niche in targeting specific enzymes or receptors requiring dual nitrogen interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyridazine intermediates with substituted piperidine-carboxamides. For example, analogous compounds (e.g., piperidine-pyridazine derivatives) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Key Parameters :
- Temperature : 35–100°C for cyclization or coupling steps .
- Solvents : Dimethylformamide (DMF), acetonitrile, or dichloromethane for solubility and reactivity .
- Catalysts : Copper(I) bromide or palladium catalysts for cross-coupling .
- Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and adjust stoichiometry of reagents like cesium carbonate or cyclopropylamine for higher yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm for OCH3) and piperidine ring conformation .
- HRMS : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion matching theoretical mass) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Data Interpretation : Compare spectral data with structurally related compounds (e.g., pyridazine-piperidine hybrids) to resolve ambiguities .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Case Study : If inconsistent IC50 values are reported for kinase inhibition:
- Experimental Design :
- Standardize assay conditions (e.g., ATP concentration, pH, temperature) .
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Data Analysis : Perform meta-analysis of structural analogs (e.g., triazolopyridazine derivatives) to identify substituent effects on activity .
- Troubleshooting : Check for impurities (e.g., residual solvents or by-products) via GC-MS or LC-MS .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropylmethyl or vary methoxyphenyl positions) .
- Biological Testing : Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
- Computational Tools :
- Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., EGFR or PI3K) .
- QSAR Models : Corrogate substituent hydrophobicity (logP) with IC50 values to identify critical moieties .
Q. What in silico and experimental methods are recommended for predicting metabolic stability?
- In Silico Prediction :
- Software : Use Schrödinger’s ADMET Predictor or MetaSite to identify metabolic hotspots (e.g., methoxyphenyl O-demethylation sites) .
- Experimental Validation :
- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS .
- CYP Inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
